Hexaphenol
Overview
Description
Synthesis Analysis
The synthesis of Hexaphenol derivatives often involves intricate chemical processes. For instance, hexakis(p-hydroxyphenyloxy)benzene, a derivative of Hexaphenol, was synthesized through a six-fold demethylation process of hexakis(p-methoxyphenyloxy)benzene using BBr3. This synthesis process highlights the complex methodologies required to obtain Hexaphenol compounds, demonstrating the versatility and adaptability of these molecules for various applications (Macnicol, Mallinson, Murphy, & Robertson, 1987).
Molecular Structure Analysis
The molecular structure of Hexaphenol compounds can be quite diverse, but they often form intricate arrangements such as clathrate structures. The detailed X-ray study of the synthesized hexakis(p-hydroxyphenyloxy)benzene revealed a true clathrate structure, where the molecule forms a trigonal adduct with a space group of R3, accommodating small, non-stoichiometric amounts of water within its structure. This structure is indicative of the potential for Hexaphenol derivatives to form complex molecular assemblies (Macnicol et al., 1987).
Chemical Reactions and Properties
Hexaphenol and its derivatives undergo various chemical reactions, reflecting their diverse chemical properties. These compounds can be synthesized through reactions involving nucleophilic substitution, reduction, and polymerization processes, indicating their reactive versatility and potential for functionalization. For example, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene was prepared through reactions involving hexachlorocycltriphosphaneze and subsequent reduction, showcasing the compound's reactivity and potential for further chemical modifications (Yuan, Tang, Huang, & Zheng, 2005).
Physical Properties Analysis
The physical properties of Hexaphenol compounds, such as crystallinity and thermal behavior, can be significantly influenced by their specific structural features. The inclusion of Hexaphenol derivatives in polymers, for example, has been shown to impact the material's thermal properties and crystallinity, suggesting these compounds can enhance or modify the physical properties of materials they are incorporated into. This ability makes Hexaphenol derivatives valuable in material science and engineering applications (Yuan et al., 2005).
Scientific research applications
Synthesis and Structure of Hexaphenol: Hexaphenol has been synthesized as a direct analogue of the β-hydroquinone hexameric unit. This compound forms trigonal adducts and exhibits a clathrate structure, which is significant for understanding molecular interactions and structures (MacNicol, Mallinson, Murphy, & Robertson, 1987).
Antimicrobial Actions of Hexachlorophene: While this study focuses on Hexachlorophene, a bisphenol, it sheds light on the broader class of phenols, which includes Hexaphenol. Hexachlorophene demonstrates significant antimicrobial action, offering insights into the potential applications of related phenolic compounds in healthcare and sanitation (Silvernale, Joswick, Corner, & Gerhardt, 1971).
Mesoporous Carbon Synthesis: Hexaphenol has been used as an organic precursor in the synthesis of mesoporous carbon. This application is crucial for developing materials with specific pore structures, beneficial in areas like membrane separation, chemical sensing, and sorption of larger molecules (Saha, Contescu, & Gallego, 2012).
Extraction of Bisphenol A: Research involving the extraction of bisphenol A, a related compound to Hexaphenol, from aqueous solutions using emulsion liquid membrane methods, can provide insights into the extraction and separation techniques applicable to similar compounds like Hexaphenol (Dâas & Hamdaoui, 2010).
Flame Retardant Mechanism on Epoxy Resin: Hexaphenol derivatives have been utilized in the synthesis of flame-retardant materials. A study on phosphorus/nitrogen-containing compounds based on maleimide and cyclotriphosphazene, incorporating Hexaphenol, demonstrates its utility in enhancing flame-retardant properties in polymers (Yang, Wang, Huo, Wang, & Tang, 2016).
Polyphenol Research: General research on polyphenols, the class of compounds to which Hexaphenol belongs, has shown these compounds to have various biological activities like antioxidative, anti-inflammatory, and antimicrobial properties. This is relevant in understanding the broader applications of Hexaphenol in health, cosmetics, and food industries (Rajha et al., 2021).
properties
IUPAC Name |
tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369306 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaphenol | |
CAS RN |
1506-76-9 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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